(2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine
Overview
Description
(2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Biological Activity
(2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound belongs to the class of secondary amines and features a benzofuran moiety. Its molecular formula is CHN, with a molecular weight of approximately 191.27 g/mol. The structure's unique propyl substitution on the nitrogen atom may influence its biological activity compared to other derivatives.
1. Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values for related benzofuran compounds ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria .
2. Neuropathic Pain Relief
Research has demonstrated that certain benzofuran derivatives can reverse neuropathic pain in animal models without affecting locomotor behavior. This suggests a potential therapeutic application for neuropathic pain management . The specific mechanisms involved may include modulation of cannabinoid receptors, particularly CB2, which are primarily expressed in immune tissues and linked to anti-inflammatory effects .
3. Anticancer Properties
Some derivatives of benzofuran have been investigated for their anticancer activities. A review highlighted that compounds in this class could inhibit liver tumor growth and exhibit cytotoxic effects against various cancer cell lines . The exact pathways through which these effects occur remain an area for further exploration.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study on a series of benzofuran derivatives demonstrated promising antibacterial activity, with specific compounds showing efficacy against Staphylococcus aureus and Escherichia coli. The research indicated that modifications to the benzofuran structure could enhance activity .
Case Study 2: Pain Management
In a controlled experiment involving spinal nerve ligation models, this compound was shown to significantly reduce pain responses in treated rats compared to controls, indicating its potential as a non-opioid analgesic .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as an agonist for cannabinoid receptors, particularly CB2, which play a role in modulating pain and inflammation.
- Inhibition of Enzymatic Activity : Some studies suggest that related compounds can inhibit enzymes like lipoxygenase and cyclooxygenase, leading to reduced inflammatory responses .
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | MIC Values (µM) | Notes |
---|---|---|---|
(2,3-Dihydro-1-benzofuran-5-ylmethyl)(propyl)amine | Antimicrobial | 4.69 - 156.47 | Effective against various bacteria |
Benzofuran Derivative A | Anticancer | Varies | Inhibits liver tumor growth |
Benzofuran Derivative B | Analgesic | N/A | Reduces neuropathic pain in models |
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-7-13-9-11-8-10-5-3-4-6-12(10)14-11/h3-6,11,13H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKVGBXXBFHXEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1CC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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